molecular formula C11H12O3 B3033944 (3E)-4-(2-methoxyphenyl)but-3-enoic acid CAS No. 127404-71-1

(3E)-4-(2-methoxyphenyl)but-3-enoic acid

Cat. No.: B3033944
CAS No.: 127404-71-1
M. Wt: 192.21 g/mol
InChI Key: VSIWHKCWVQBSOV-GQCTYLIASA-N
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Description

(3E)-4-(2-Methoxyphenyl)but-3-enoic acid is a chemical compound of significant interest in organic and medicinal chemistry research. It is characterized by a but-3-enoic acid backbone with a 2-methoxyphenyl substituent, a structure that serves as a versatile building block for the synthesis of more complex molecules. Compounds with the but-3-enoic acid scaffold are frequently utilized in synthetic chemistry, for instance, as precursors in the rational design and synthesis of novel bioactive heterocycles . Research into similar 2-oxobut-3-enoic acid derivatives has demonstrated their utility as key intermediates for developing potential therapeutic agents, such as arylidene-hydrazinyl-thiazoles, which are investigated for dual DNA-binding and enzyme inhibitory activities in cancer research . Furthermore, related structures have been identified as interacting with specific bacterial enzymes, such as the 2-hydroxychromene-2-carboxylate isomerase (nahD) from Pseudomonas putida , indicating potential value in biochemical and microbiological studies . This product is intended for use as a reference standard in analytical method development, validation, and quality control procedures. It is offered with comprehensive analytical data to ensure identity, purity, and traceability. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(2-methoxyphenyl)but-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-7H,8H2,1H3,(H,12,13)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIWHKCWVQBSOV-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis of 3e 4 2 Methoxyphenyl but 3 Enoic Acid

Established Synthetic Pathways to (3E)-4-(2-Methoxyphenyl)but-3-enoic Acid

Direct and established synthetic routes specifically for this compound are not extensively documented in readily available literature. However, the synthesis can be approached through established organometallic and classical organic reactions.

A plausible and modern approach for the synthesis of 4-arylbut-3-enoic acids is the palladium-catalyzed carbonylation of the corresponding aryl-substituted allyl alcohols. This method facilitates the direct introduction of a carboxylic acid group. The general reaction involves treating an allyl alcohol with carbon monoxide in the presence of a palladium catalyst.

The process for preparing 4-substituted but-3-ene-1-carboxylic acids and their esters involves the carbonylation of the corresponding allyl alcohols (R¹R²C(OH)--CH=CH₂) using a complex of a palladium halide and a tertiary organic phosphine (B1218219) as a catalyst. beilstein-journals.org This reaction is typically carried out at temperatures ranging from 50°C to 150°C and under high pressures of 200 to 700 bar. beilstein-journals.org For the synthesis of this compound, the starting material would be 4-(2-methoxyphenyl)but-3-en-1-ol.

A study on the palladium-catalyzed carbonylation of allyl alcohol to 3-butenoic acid highlights the significant effects of halide promoters, p-toluenesulfonic acid (TsOH), water, and phosphine ligand concentration on the reaction's activity and selectivity. libretexts.org This suggests that careful optimization of reaction conditions is crucial for achieving high yields of the desired product.

Table 1: General Conditions for Palladium-Catalyzed Carbonylation of Allyl Alcohols

Parameter Condition
Catalyst Palladium halide complex with a tertiary phosphine ligand
Reactant Aryl-substituted allyl alcohol
Carbon Source Carbon Monoxide (CO)
Temperature 50–150 °C beilstein-journals.org
Pressure 200–700 bar beilstein-journals.org

| Additives | Halide promoters, acids (e.g., TsOH) libretexts.org |

Several classical organic reactions can be considered for the direct synthesis of this compound, leveraging the reactivity of 2-methoxybenzaldehyde (B41997).

Perkin Reaction : This reaction synthesizes α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. wikipedia.orgbyjus.com To synthesize the target molecule, 2-methoxybenzaldehyde would be reacted with succinic anhydride in the presence of a suitable base. The reaction typically involves the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. byjus.com Subsequent elimination and hydrolysis yield the final unsaturated acid. byjus.com

Reformatsky Reaction : This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgpsiberg.com For the target compound, 2-methoxybenzaldehyde would be reacted with an ester of a 4-halobut-2-enoic acid (e.g., ethyl 4-bromobut-2-enoate) and zinc. The initially formed β-hydroxy ester can then be dehydrated to yield the desired α,β-unsaturated product. The organozinc reagent, or 'Reformatsky enolate', is less reactive than Grignard reagents, which prevents side reactions like addition to the ester group. libretexts.orgwikipedia.org

Wittig Reaction : The Wittig reaction is a widely used method for forming alkenes from aldehydes and phosphonium (B103445) ylides. wikipedia.orglibretexts.org To directly synthesize this compound, 2-methoxybenzaldehyde could be reacted with a Wittig reagent containing a carboxylic acid function, such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide. The reaction generally provides good control over the location of the double bond. libretexts.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the (Z)-isomer, although (E)-isomers can also be obtained. wikipedia.org

Heck Reaction : The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com A potential route to the target molecule would be the coupling of 2-bromoanisole (B166433) or 2-iodoanisole (B129775) with but-3-enoic acid or its ester. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans (E) product. youtube.com

Synthetic Strategies for Related Aryl-Substituted But-3-enoic Acid Analogues and Precursors

The synthesis of analogues and precursors provides valuable insights and alternative routes to the target compound. Several condensation and biocatalytic methods are well-suited for this purpose.

The Stobbe condensation is a powerful method for generating alkylidene succinic acids and their derivatives from the reaction of an aldehyde or ketone with a succinic acid ester in the presence of a strong base. psiberg.com The product is typically a half-ester, which can be subsequently hydrolyzed and decarboxylated if needed. psiberg.com

A relevant example is the condensation of 2,3-dimethoxybenzaldehyde (B126229) with dimethyl succinate, which yields an unsaturated compound that can be converted to the corresponding diacid. wikipedia.org This demonstrates the applicability of the Stobbe condensation to methoxy-substituted benzaldehydes for the synthesis of butenoic acid structures. The mechanism involves the formation of an enolate from the succinic ester, which then attacks the aldehyde to form a lactone intermediate. wikipedia.org Base-catalyzed ring opening of this lactone leads to the final product. wikipedia.org

Table 2: Stobbe Condensation Example

Carbonyl Compound Succinic Ester Base Product Type

The Claisen-Schmidt condensation is a crossed-aldol condensation between an aldehyde or ketone and an enolizable carbonyl compound. It is particularly useful for synthesizing α,β-unsaturated ketones, which can serve as precursors to but-3-enoic acids. nih.gov For instance, the reaction of an aromatic aldehyde with acetone (B3395972) in the presence of a base yields a 4-arylbut-3-en-2-one. nih.gov

The synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one has been reported with a 96% yield by reacting anisaldehyde and acetone with sodium tungstate (B81510) as a catalyst in ethanol. nih.gov This α,β-unsaturated ketone can then be further functionalized. For example, oxidation of the methyl ketone moiety could potentially lead to the corresponding 2-oxo-but-3-enoic acid.

Modern synthetic strategies increasingly employ enzymes to achieve high enantioselectivity. Chemoenzymatic approaches combine traditional chemical synthesis with biocatalytic steps. For the synthesis of chiral intermediates related to but-3-enoic acids, enzymes such as carboxylic acid reductases (CARs) and ene reductases (EREDs) are particularly valuable.

A chemo-enzymatic approach has been developed for the synthesis of α,β-unsaturated esters by combining an enzymatic reduction of a carboxylic acid to an aldehyde, followed by a chemical Wittig reaction. beilstein-journals.orgnih.gov This method allows for carbon chain elongation and the introduction of a double bond. beilstein-journals.org Specifically, a carboxylic acid reductase from Mycobacterium has been shown to have high activity towards a variety of aromatic and aliphatic carboxylic acids. beilstein-journals.org

For creating chiral centers, biocatalytic asymmetric reduction of the C=C double bond in α,β-unsaturated acids or esters is a powerful tool. Ene reductases can stereoselectively reduce the double bond to produce enantiomerically enriched saturated compounds, which can be valuable chiral building blocks.

Stereoselective Synthesis Methodologies for (E)-Isomers

Achieving stereoselectivity to preferentially form the thermodynamically more stable (E)-isomer is a critical goal in the synthesis of cinnamic acid derivatives. Several classical and modern synthetic reactions are employed to ensure high (E)-selectivity.

The Knoevenagel condensation is a widely utilized method for forming carbon-carbon double bonds. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. sciencemadness.org The reaction mechanism generally favors the formation of the more stable (E)-isomer. For instance, the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with malonic acid using ammonium (B1175870) bicarbonate as a catalyst proceeds with high conversion rates, yielding the corresponding (E)-cinnamic acid. sciencemadness.org

The Claisen-Schmidt condensation provides another reliable route to (E)-cinnamic acid derivatives. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic ketone or ester. jocpr.com High yields of (E)-cinnamates can be achieved, for example, by reacting an appropriate benzaldehyde (B42025) with methyl acetate (B1210297) in the presence of sodium metal and a catalytic amount of methanol. thepharmajournal.com

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction , are also powerful tools for the stereoselective synthesis of (E)-cinnamates. ajol.info The Heck reaction couples an aryl halide with an alkene, such as methyl acrylate, in the presence of a palladium catalyst and a base. thepharmajournal.com This method demonstrates excellent compatibility with various functional groups and often results in high yields of the (E)-isomer. ajol.infojocpr.com

The table below summarizes key aspects of these stereoselective methods.

Reaction Reactants Typical Catalyst/Reagents Key Advantage
Knoevenagel CondensationAromatic aldehyde, Malonic acidBasic catalyst (e.g., ammonium salts, piperidine)Good yields, often uses benign catalysts. sciencemadness.org
Claisen-Schmidt CondensationAromatic aldehyde, Ester/KetoneBase (e.g., Sodium metal, NaOH)High yields for (E)-isomers. jocpr.com
Heck ReactionAryl halide, Alkene (e.g., Acrylate)Palladium catalyst, Base (e.g., Triethylamine)High stereoselectivity, good functional group tolerance. thepharmajournal.com

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, incorporating the principles of green chemistry to minimize environmental impact. bepls.com

The choice of solvent is a critical factor in the environmental footprint of a chemical process. The development of synthetic routes for cinnamic acids in green solvents has been a significant area of research. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. nih.gov Methodologies for derivatizing cinnamic acid in water have been successfully developed. beilstein-journals.org

Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, represent another class of green reaction media. These solvents are non-toxic, biodegradable, and low-cost, making them attractive alternatives to traditional volatile organic compounds (VOCs). nih.govbeilstein-journals.org Even more novel and sustainable approaches have utilized juices from edible fruits and vegetables (like lemon and carrot), as well as waste waters from food processing, as reaction media for Knoevenagel condensations, achieving excellent yields. researchgate.net Furthermore, performing reactions under solvent-free conditions is a primary goal of green chemistry, and several methods for synthesizing cinnamic acid derivatives have been adapted to eliminate the need for a solvent entirely. sciencemadness.orgresearchgate.net

Green Solvent/Medium Example Reaction Advantages
WaterCinnamic acid derivatizationNon-toxic, available, safe. nih.govbeilstein-journals.org
Deep Eutectic Solvents (DES)Amidation of cinnamic acidNon-toxic, low cost, biodegradable. nih.govbeilstein-journals.org
Fruit/Vegetable JuicesKnoevenagel CondensationBio-based, renewable, waste valorization. researchgate.net
Solvent-FreeKnoevenagel CondensationEliminates solvent waste, simplifies workup. sciencemadness.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgacs.org A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste. acs.org

Addition reactions are inherently atom-economical. acs.org In contrast, substitution and elimination reactions, such as the Wittig reaction, often generate stoichiometric amounts of high-molecular-weight byproducts, leading to poor atom economy. wikipedia.orgrsc.org For example, the Wittig reaction produces a phosphine oxide byproduct, which has a significantly greater mass than the desired alkene product in many cases. rsc.org

The Heck reaction is recognized as a process with high atom economy because it efficiently incorporates a large fraction of the reactant atoms into the final product while minimizing waste. jocpr.com Optimizing reaction pathways to favor high atom economy is crucial for developing sustainable synthetic methods.

The table below compares the conceptual atom economy of different reaction types used in organic synthesis.

Reaction Type General Transformation Atom Economy Reasoning
Addition (e.g., Diels-Alder)A + B → CExcellent (100%)All atoms of reactants are incorporated into the product. acs.org
RearrangementA → BExcellent (100%)Atoms are rearranged within the molecule; no atoms are lost. acs.org
Substitution (e.g., Wittig)A + B → C + DPoor to ModerateA portion of the reagent (B) is lost as a byproduct (D). wikipedia.orgrsc.org
EliminationA → B + CPoorPart of the starting material is eliminated as a byproduct. acs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions and improving process efficiency. scholarsresearchlibrary.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and selectivity compared to conventional heating methods. scholarsresearchlibrary.comsemanticscholar.orgrsc.org

In the context of cinnamic acid synthesis, microwave irradiation has been successfully applied to the Knoevenagel condensation. Solvent-free condensation of aryl aldehydes with malonic acid under microwave conditions, mediated by catalysts like polyphosphate ester (PPE), provides cinnamic acid derivatives in good yields. This method is particularly advantageous for substrates with electron-donating groups, which can be problematic in traditional Perkin reactions. jocpr.com

Microwave heating has also been employed in aldol-type condensations to produce related α,β-unsaturated acids. semanticscholar.orgrsc.orgrsc.orgnih.gov For instance, the microwave-assisted reaction between methyl ketone derivatives and glyoxylic acid can produce 4-oxo-2-butenoic acids in moderate to excellent yields. semanticscholar.orgrsc.org These reactions are often stereoselective, yielding exclusively the (E)-isomer. rsc.org The increased temperature and pressure achievable in a dedicated microwave reactor are key to driving these reactions efficiently. rsc.org

Reaction Conventional Method Microwave-Assisted Method Key Improvements
Knoevenagel CondensationLong reaction times (hours)Short reaction times (minutes)Reduced time, often higher yield. jocpr.com
Aldol CondensationVariable yields, long heatingModerate to excellent yields (up to 94%)Increased yield and rate, high stereoselectivity. semanticscholar.orgrsc.org
Chalcone Synthesis12-24 hours4-8 minutesDrastic reduction in reaction time, increased yield. scholarsresearchlibrary.com

Advanced Spectroscopic and Structural Elucidation Techniques for 3e 4 2 Methoxyphenyl but 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in (3E)-4-(2-methoxyphenyl)but-3-enoic acid can be achieved.

¹H and ¹³C NMR Investigations: Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environments, and their spatial relationships. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton. For instance, the aromatic protons of the 2-methoxyphenyl group are expected to appear in the downfield region (typically δ 6.8-7.5 ppm) due to the anisotropic effect of the benzene (B151609) ring. The vinylic protons of the but-3-enoic acid chain will also resonate in a characteristic downfield region, with their coupling constant (J-value) providing definitive proof of the (E)-stereochemistry (trans configuration), which is typically in the range of 12-18 Hz. The methylene (B1212753) protons adjacent to the carboxylic acid and the methoxy (B1213986) protons will have distinct chemical shifts in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm). The aromatic and vinylic carbons will appear in the δ 110-160 ppm range, while the aliphatic methylene carbon and the methoxy carbon will be found at higher fields.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following is a generalized prediction of chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12.0 (broad singlet)~172.0
Vinylic CH (alpha to COOH)~6.0 (doublet)~122.0
Vinylic CH (beta to COOH)~7.5 (doublet of triplets)~140.0
Methylene (-CH₂-)~3.3 (doublet)~35.0
Aromatic CH (ortho)~7.3 (doublet of doublets)~128.0
Aromatic CH (meta)~6.9 (triplet)~121.0
Aromatic CH (meta)~7.2 (triplet)~130.0
Aromatic CH (para)~6.9 (doublet)~111.0
Aromatic C (ipso)-~125.0
Aromatic C (methoxy-substituted)-~157.0
Methoxy (-OCH₃)~3.8 (singlet)~55.5

Advanced Multidimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from one-dimensional NMR and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent vinylic protons and between the vinylic proton and the adjacent methylene protons, confirming the but-3-enoic acid chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the chemical shifts of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons (like the carbonyl and ipso-aromatic carbons) and for linking the different fragments of the molecule, such as connecting the butenoic acid chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In the context of this compound, a NOESY experiment would be expected to show a spatial correlation between the vinylic proton beta to the carbonyl group and the ortho-proton of the phenyl ring, further confirming the (E)-isomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C=C stretching of the alkene and the aromatic ring would appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the methoxy group and the carboxylic acid would be observed in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the alkene and aromatic ring, which often give strong Raman signals.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch (dimer)2500-3300 (broad)
Carboxylic Acid C=OStretch1700-1725 (strong)
Alkene C=CStretch1620-1650 (medium)
Aromatic C=CStretch1450-1600 (multiple bands)
C-H (sp²)Stretch3000-3100
C-H (sp³)Stretch2850-3000
C-O (ether & acid)Stretch1000-1300
C-H (out-of-plane bend)Bend960-980 (for E-alkene)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern. For this compound (C₁₁H₁₂O₃), the molecular weight is 192.21 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 192.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely include the loss of a hydroxyl radical (-OH, M-17), the loss of a carboxyl group (-COOH, M-45), and cleavage of the bond between the methylene group and the double bond. The presence of the methoxy group could lead to the loss of a methyl radical (-CH₃, M-15) or formaldehyde (B43269) (-CH₂O, M-30). A prominent peak corresponding to the methoxyphenyl cation or related fragments would also be anticipated.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

While NMR can determine the stereochemistry in solution, single-crystal X-ray crystallography provides the most definitive confirmation of the solid-state structure, including bond lengths, bond angles, and the absolute configuration of stereocenters. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would unequivocally confirm the trans geometry of the double bond and reveal the conformation of the molecule in the crystal lattice, including the dihedral angle between the phenyl ring and the carboxylic acid group. It would also detail intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties of adjacent molecules, which often leads to the formation of dimers in the solid state.

Chromatographic and Other Advanced Separation Techniques for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a sample and for separating it from any impurities, including its (Z)-isomer. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, would be a suitable method for this purpose. Using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, one could develop a method to separate the (3E)-isomer from the (3Z)-isomer and other potential impurities. The retention times would differ due to the different polarities and shapes of the isomers.

Gas Chromatography (GC) could also be employed, likely after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester), to assess purity. Chiral chromatography could be utilized if there were a need to resolve enantiomers, although this compound is achiral.

Reaction Mechanisms and Chemical Reactivity of 3e 4 2 Methoxyphenyl but 3 Enoic Acid and Its Derivatives

Mechanistic Investigations of Key Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in (3E)-4-(2-methoxyphenyl)but-3-enoic acid, undergoing a variety of transformations that are fundamental to organic synthesis.

Decarboxylation Reaction Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation of cinnamic acid derivatives. While specific studies on the decarboxylation of this compound are not extensively detailed in publicly available literature, the mechanisms can be inferred from related compounds. Thermal decarboxylation of cinnamic acids can proceed, often in high-boiling solvents like dimethylformamide (DMF), to yield the corresponding vinylarene. For this process to occur efficiently without a catalyst, the presence of a 4-hydroxyl group on the phenyl ring is often beneficial, though catalyst-free methods for other derivatives have been explored. lookchem.comorganic-chemistry.org

Catalytic decarboxylation offers an alternative route. For instance, ruthenium-based catalysts have been shown to be effective in the decarboxylation of various cinnamic acid analogues. jst.go.jp The reaction mechanism in such cases likely involves coordination of the carboxylic acid to the metal center, followed by extrusion of CO2. The electronic nature of the substituents on the phenyl ring can influence the reaction rate, with electron-donating groups sometimes increasing the conversion. jst.go.jp Photocatalytic methods using visible light and an acridine (B1665455) photocatalyst have also emerged as a mild and powerful technique for the decarboxylation of carboxylic acids, proceeding through the generation of carbon-centered radicals. documentsdelivered.com

Esterification and Amidation Reaction Pathways

Esterification:

The conversion of this compound to its corresponding esters is a common and important transformation. Two primary methods for this are the Fischer esterification and the Steglich esterification.

The Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. organic-chemistry.orgcerritos.eduoperachem.comathabascau.camasterorganicchemistry.com The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. operachem.commasterorganicchemistry.com

The Steglich esterification offers a milder alternative, particularly for substrates that are sensitive to strong acids. cmu.ac.thnih.govnih.govwikipedia.orgorganic-chemistry.org This method utilizes a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). cmu.ac.thwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, forming a reactive acylpyridinium species that is more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

Table 1: Common Esterification Methods for Cinnamic Acid Derivatives
MethodReagentsKey Mechanistic FeaturesTypical Conditions
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)Acid-catalyzed nucleophilic acyl substitution. Reversible reaction.Reflux in excess alcohol.
Steglich EsterificationAlcohol, Carbodiimide (e.g., DCC, EDC), DMAP (catalyst)Formation of an O-acylisourea intermediate. Milder conditions.Room temperature in an inert solvent (e.g., DCM, ACN). cmu.ac.thnih.gov

Amidation:

The synthesis of amides from this compound involves the activation of the carboxylic acid followed by reaction with an amine. This is often achieved using peptide coupling reagents. jst.go.jpnih.gov Common coupling agents include carbodiimides like EDC, often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and reduce racemization. jst.go.jpmdpi.comresearchgate.netnih.gov

The mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive activated intermediate (e.g., an O-acylisourea with carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. nih.gov The choice of coupling reagent and reaction conditions can be critical for achieving high yields and purity, especially with sterically hindered or electronically challenging substrates. researchgate.net

Table 2: Common Amidation Methods for Cinnamic Acid Derivatives
MethodReagentsKey Mechanistic FeaturesTypical Conditions
Carbodiimide CouplingAmine, Carbodiimide (e.g., EDC, DCC), Additive (e.g., HOBt, OxymaPure) jst.go.jpmdpi.comresearchgate.netnih.govgoogle.comIn situ activation of the carboxylic acid to an O-acylisourea or related active ester.Room temperature in a suitable solvent (e.g., DMF, DCM). jst.go.jp
Acid Halide MethodThionyl chloride (SOCl₂) or Oxalyl chloride to form the acid chloride, followed by addition of an amine. google.comFormation of a highly reactive acyl chloride intermediate.Often performed at low temperatures followed by reaction with the amine.

Stereochemical Outcomes and Isomerization Pathways of the Alkenyl Moiety

(E)/(Z) Isomer Interconversion Mechanisms

The interconversion between the (E) (trans) and (Z) (cis) isomers of cinnamic acid derivatives can be induced by photochemical or thermal means. researchgate.net

Photochemical Isomerization: Irradiation with ultraviolet (UV) light can promote the isomerization of the thermodynamically more stable (E)-isomer to the (Z)-isomer. researchgate.netamerican.edu This process involves the excitation of the molecule to an excited electronic state where the rotational barrier around the double bond is significantly lower, allowing for rotation and subsequent relaxation to a mixture of both isomers. The composition of the photostationary state depends on the wavelength of light used and the molar absorptivities of the two isomers at that wavelength. researchgate.net

Thermal Isomerization: The (Z)-isomer can thermally revert to the more stable (E)-isomer. lookchem.comresearchgate.net The kinetics of this process can be studied to determine the activation energy for the isomerization. For some azobenzene (B91143) derivatives, which also undergo E/Z isomerization, the mechanism can proceed through either a rotational or an inversional pathway, and the preferred route can be influenced by the solvent and substituents. rsc.org For cinnamic acids, the thermal equilibrium generally lies far towards the trans isomer. researchgate.net

Influence of Substituents on Stereoselectivity

The presence of the 2-methoxy group on the phenyl ring can influence the stereochemical outcome of reactions and the properties of the isomers.

Electronic Effects: The methoxy (B1213986) group is generally considered an electron-donating group through resonance, which increases the electron density in the aromatic ring, particularly at the ortho and para positions. libretexts.orglumenlearning.comualberta.camasterorganicchemistry.com This can affect the electronic properties of the conjugated system, potentially influencing the energy of the excited states involved in photochemical isomerization. rsc.org

Steric Effects: The ortho-methoxy group can exert a significant steric effect, influencing the preferred conformation of the molecule and the accessibility of the double bond and the carboxylic acid group to reagents. khanacademy.orgresearchgate.net This steric hindrance can affect the rate and stereoselectivity of reactions. For example, in electrophilic aromatic substitution reactions, the ortho position can be less favored than the para position due to steric hindrance from the methoxy group. khanacademy.org In the context of the butenoic acid side chain, the ortho-methoxy group may influence the rotational barrier around the C-C single bond connecting the phenyl ring and the double bond, which could in turn affect the relative stabilities of the (E) and (Z) isomers and the transition states for their interconversion.

Derivatization Reactions and Functional Group Transformations

Beyond esterification and amidation, this compound can undergo a variety of other transformations at both the carboxylic acid and the alkenyl moieties, leading to a diverse range of derivatives.

The carboxylic acid can be reduced to the corresponding primary alcohol, (3E)-4-(2-methoxyphenyl)but-3-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The alkene double bond can be reduced via catalytic hydrogenation to yield 4-(2-methoxyphenyl)butanoic acid. Halogenation of the double bond can also be achieved, leading to di-halogenated derivatives.

Table 3: Examples of Derivatization and Functional Group Transformations
Functional Group TargetedReaction TypeTypical ReagentsProduct Type
Carboxylic AcidReductionLiAlH₄Primary Alcohol
AlkeneReduction (Hydrogenation)H₂, Pd/CSaturated Carboxylic Acid
AlkeneHalogenationBr₂, Cl₂Dihalo-substituted Carboxylic Acid
Carboxylic AcidConversion to Acid ChlorideSOCl₂, (COCl)₂Acyl Chloride

Cyclization Pathways to Lactones and Other Heterocycles

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, most notably lactones, pyrazolines, and pyridazinones. The specific reaction pathway is dictated by the reagents and reaction conditions employed.

Lactonization:

The formation of γ-lactones from γ,δ-unsaturated carboxylic acids is a well-established synthetic transformation. In the case of this compound, intramolecular cyclization can be induced under acidic conditions or through halolactonization.

Acid-Catalyzed Lactonization: Treatment with a strong acid can promote the protonation of the double bond, leading to the formation of a carbocation. Subsequent intramolecular nucleophilic attack by the carboxylic acid oxygen atom would yield a five-membered lactone ring. The presence of the electron-donating methoxy group on the phenyl ring can influence the stability of the carbocation intermediate.

Halolactonization: This process involves the reaction of the unsaturated acid with a halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), in the presence of a base. The reaction proceeds via the formation of a halonium ion intermediate, which is then attacked intramolecularly by the carboxylate. This reaction is often highly stereoselective, affording halo-substituted lactones. For γ,δ-unsaturated acids, 5-exo cyclization is generally favored over 6-endo cyclization. researchgate.net The resulting halolactones can be further transformed through dehydrohalogenation or reductive dehalogenation to introduce additional functionality. researchgate.net

A general representation of the halolactonization of a related 4-arylbut-3-enoic acid is depicted below:

Halolactonization of 4-arylbut-3-enoic acidFigure 1. General scheme for the halolactonization of a 4-arylbut-3-enoic acid, illustrating the formation of a γ-lactone.

Synthesis of Other Heterocycles:

The carbon-carbon double bond in conjunction with the carboxylic acid moiety in this compound provides a scaffold for the synthesis of nitrogen-containing heterocycles.

Pyrazolines: The reaction of α,β-unsaturated carboxylic acids or their derivatives with hydrazine (B178648) and its derivatives is a common method for the synthesis of pyrazolines. semanticscholar.orgresearchgate.net While the target molecule is a γ,δ-unsaturated acid, it can potentially isomerize to its α,β-unsaturated counterpart under certain conditions, or undergo reaction pathways that lead to pyrazoline derivatives. The general reaction involves the Michael addition of hydrazine to the conjugated system, followed by intramolecular condensation.

Pyridazinones: Pyridazinone derivatives can be synthesized from γ-keto acids upon reaction with hydrazines. osi.lv Oxidation of the double bond in this compound could potentially yield a γ-keto acid, which could then be cyclized to the corresponding pyridazinone.

The following table summarizes the potential heterocyclic products from the cyclization of this compound and the general reaction conditions.

HeterocycleGeneral ReagentsKey Intermediate
γ-LactoneStrong Acid or Halogen Source (e.g., I₂, NBS)Carbocation or Halonium ion
PyrazolineHydrazine or its derivativesHydrazone
PyridazinoneOxidizing agent followed by Hydrazineγ-Keto acid

Table 1. Potential heterocyclic products from this compound.

Formation of Organometallic Complexes with the Butenoate Ligand

The carboxylate group of (3E)-4-(2-methoxyphenyl)but-3-enoate can act as a ligand, coordinating to a variety of transition metals to form organometallic complexes. wikipedia.org The presence of the double bond and the aromatic ring offers additional potential coordination sites, leading to a rich and diverse coordination chemistry.

Coordination Modes of the Carboxylate Ligand:

The carboxylate group can coordinate to metal centers in several ways:

Monodentate (κ¹): One oxygen atom of the carboxylate group binds to the metal center.

Bidentate (κ²): Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a four-membered chelate ring.

Bridging: The carboxylate group bridges two metal centers.

The specific coordination mode depends on factors such as the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions.

Potential Organometallic Complexes and Reactions:

Rhodium Complexes: Rhodium carboxylate complexes are well-known, often featuring a dimeric "paddlewheel" structure where four carboxylate ligands bridge two rhodium centers. secure-platform.comacs.orgnih.gov (3E)-4-(2-methoxyphenyl)but-3-enoate could potentially form such dinuclear complexes. These complexes are of interest for their catalytic activities and biological applications. nih.gov

Ruthenium Complexes: Ruthenium can form a variety of carboxylate complexes. mdpi.comrsc.orgnih.gov These complexes are often used as catalysts in reactions such as hydrogenation and transfer hydrogenation. mdpi.comnih.gov The butenoate ligand could coordinate to a ruthenium center, and the resulting complex could be explored for its catalytic properties. In some cases, unexpected cyclometalation of carboxylate ligands has been observed. nih.gov

Palladium Complexes: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. libretexts.orgnobelprize.org Carboxylic acids and their derivatives can participate in these reactions. For instance, a palladium-catalyzed direct C-H arylation of 3-butenoic acid derivatives has been reported. organic-chemistry.orgnih.gov It is plausible that this compound could undergo similar palladium-catalyzed transformations, where the carboxylate group directs the C-H activation.

The following table provides an overview of potential organometallic complexes with the (3E)-4-(2-methoxyphenyl)but-3-enoate ligand and their potential applications.

MetalPotential Complex TypePotential Applications
Rhodium (Rh)Dinuclear "paddlewheel" complexesCatalysis, Biological studies
Ruthenium (Ru)Mononuclear or dinuclear complexesCatalytic hydrogenation, Transfer hydrogenation
Palladium (Pd)Catalytic intermediates in cross-couplingC-H functionalization, Synthesis of complex molecules

Table 2. Potential organometallic complexes and applications of the (3E)-4-(2-methoxyphenyl)but-3-enoate ligand.

Kinetic Studies of Relevant Reaction Pathways

Detailed kinetic studies on the reaction pathways of this compound are not extensively reported in the literature. However, the kinetics of related reactions, such as the lactonization of unsaturated carboxylic acids and the formation of organometallic complexes, can provide insights into the factors governing the reactivity of this compound.

Kinetics of Lactonization:

The rate of lactonization is influenced by several factors, including the structure of the starting material, the solvent, and the catalyst. For acid-catalyzed lactonization, the rate-determining step is often the formation of the carbocation intermediate. The stability of this carbocation, which is influenced by the substitution pattern, plays a crucial role. In the case of this compound, the methoxy group at the ortho position can electronically influence the reaction rate. Steric factors, such as conformational restrictions, can also significantly accelerate lactonization reactions.

Kinetics of Organometallic Complex Formation:

The formation of organometallic complexes is typically a multi-step process involving ligand substitution or oxidative addition. The kinetics of these reactions are dependent on the nature of the metal center, the incoming ligand, and the leaving group. For instance, the formation of carboxylate complexes can proceed through protonolysis of a metal-alkyl or metal-hydroxide bond, or via salt metathesis. wikipedia.org The rate of these reactions can be determined by monitoring the disappearance of reactants or the appearance of products using spectroscopic techniques such as NMR or UV-Vis spectroscopy. The study of the kinetics of these reactions is crucial for understanding the mechanism of catalytic cycles involving these complexes.

Computational Chemistry and Theoretical Studies on 3e 4 2 Methoxyphenyl but 3 Enoic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

There is a notable lack of published quantum chemical calculations for (3E)-4-(2-methoxyphenyl)but-3-enoic acid. Such studies are fundamental for understanding a molecule's properties. Typically, these calculations would involve methods like Density Functional Theory (DFT) to determine optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential maps. This information provides insights into the molecule's kinetic stability and regions susceptible to electrophilic or nucleophilic attack. Without specific studies, a detailed quantitative analysis of these properties for this compound cannot be provided.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. While studies on related methoxyphenyl-containing compounds have explored their interactions with various biological targets, no specific molecular docking research has been published for this compound. semanticscholar.orgmdpi.comnih.gov Consequently, there are no available data to predict its potential protein targets or to detail its specific ligand-protein interactions, such as hydrogen bonding and hydrophobic contacts.

Development of Structure-Activity Relationship (SAR) Theoretical Frameworks and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for rational drug design, correlating a compound's structural features with its biological activity. mdpi.comnih.gov These models rely on experimental data for a series of related compounds to derive predictive mathematical relationships. researchgate.netnih.govarkat-usa.org As there is no body of research detailing the biological activities of a series of analogs of this compound, no specific SAR or QSAR models have been developed for this compound. The development of such theoretical frameworks is contingent on the availability of robust experimental data, which is currently lacking.

Mechanistic Biological Activity of 3e 4 2 Methoxyphenyl but 3 Enoic Acid Analogues in in Vitro Systems

Enzyme Inhibition Mechanisms and Kinetics in Biochemical Assays

To ascertain the potential of (3E)-4-(2-methoxyphenyl)but-3-enoic acid analogues as enzyme inhibitors, a series of in vitro biochemical assays would be required. These studies are fundamental in determining the potency, selectivity, and mode of action of a compound against a specific enzymatic target.

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. nih.govmdpi.com Their inhibition can lead to hyperacetylation, which modulates gene expression and can induce cell cycle arrest and apoptosis in cancer cells. nih.gov The inhibitory potential of novel compounds against HDACs is typically evaluated using fluorometric or colorimetric assays with isolated HDAC isoforms.

Should this compound analogues be investigated as HDAC inhibitors, researchers would aim to determine key kinetic parameters.

Table 1: Hypothetical Data Table for HDAC Inhibition Studies

AnalogueTarget HDAC IsoformIC₅₀ (nM)Ki (nM)Mechanism of Inhibition
Compound AHDAC1Data not availableData not availableData not available
Compound BHDAC6Data not availableData not availableData not available

This table is for illustrative purposes only. No experimental data is currently available.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com This process is essential for the synthesis of nucleotides and amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies. nih.govmdpi.com The inhibitory activity against DHFR is typically assessed through spectrophotometric assays that monitor the decrease in NADPH absorbance. nih.gov

For this compound analogues, kinetic studies would be performed to understand how they interact with the enzyme, for example, whether they compete with the substrate (dihydrofolate) or the cofactor (NADPH).

Table 2: Hypothetical Data Table for DHFR Inhibition Studies

AnalogueTarget DHFRIC₅₀ (µM)Ki (µM)Inhibition type vs. DihydrofolateInhibition type vs. NADPH
Compound CHuman DHFRData not availableData not availableData not availableData not available
Compound DE. coli DHFRData not availableData not availableData not availableData not available

This table is for illustrative purposes only. No experimental data is currently available.

Methionyl Aminopeptidase (MetAP) Inhibition Studies

Methionyl aminopeptidases (MetAPs) are metalloproteases responsible for the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. Inhibition of MetAPs has been explored as a potential therapeutic strategy in cancer and infectious diseases. The enzymatic activity and its inhibition are often measured using colorimetric assays with a specific substrate like L-methionine-p-nitroanilide.

Investigations into this compound analogues would focus on their ability to chelate the active site metal ion or otherwise block substrate access.

Table 3: Hypothetical Data Table for MetAP Inhibition Studies

AnalogueTarget MetAP IsoformIC₅₀ (µM)Ki (µM)Mechanism of Inhibition
Compound EMetAP1Data not availableData not availableData not available
Compound FMetAP2Data not availableData not availableData not available

This table is for illustrative purposes only. No experimental data is currently available.

Nucleic Acid Interaction Studies (DNA/RNA Binding) and Binding Modes

The interaction of small molecules with nucleic acids can lead to the modulation of cellular processes such as replication, transcription, and translation. Understanding these interactions is vital for the development of new therapeutic agents.

Intercalation and Groove Binding Mechanisms

Small molecules can bind to DNA and RNA through several mechanisms, most notably intercalation between base pairs or binding within the major or minor grooves. Intercalators are typically planar aromatic molecules that insert themselves between the base pairs of the double helix, while groove binders fit into the grooves of the DNA, often making specific hydrogen bonds with the base pairs.

Biophysical Characterization of Interactions

A variety of biophysical techniques are employed to characterize the binding of small molecules to nucleic acids. These methods can provide information on the binding affinity, stoichiometry, and mode of interaction.

UV-Visible and Fluorescence Spectroscopy: These techniques can detect changes in the spectral properties of the compound or the nucleic acid upon binding.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the conformation of nucleic acids and can indicate changes induced by ligand binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the complex formed between the small molecule and the nucleic acid at an atomic level.

Table 4: Hypothetical Data Table for Nucleic Acid Binding Studies

AnalogueNucleic Acid TargetBinding Affinity (Ka, M⁻¹)Binding Stoichiometry (n)Primary Binding Mode
Compound Gct-DNAData not availableData not availableData not available
Compound HPoly(A)-Poly(U) RNAData not availableData not availableData not available

This table is for illustrative purposes only. No experimental data is currently available.

In Vitro Cellular Activity Mechanisms

The cellular activities of compounds structurally similar to this compound, particularly cinnamic acid and its methoxy (B1213986) derivatives, have been a subject of scientific investigation. These studies, conducted in controlled laboratory environments using cell cultures, have begun to elucidate the molecular pathways through which these compounds may exert their effects.

Apoptosis Induction Pathways in Cancer Cell Lines

Analogues of this compound, such as various cinnamic acid derivatives, have demonstrated the ability to induce programmed cell death, or apoptosis, in a range of cancer cell lines. The mechanisms underlying this pro-apoptotic activity are multifaceted and often involve the modulation of key regulatory proteins in the apoptotic cascade.

Research on ferulic acid (4-hydroxy-3-methoxycinnamic acid), a well-studied analogue, has shown its potential to trigger apoptosis through the alteration of expression levels of critical proteins. nih.gov In various cancer cell lines, ferulic acid has been observed to upregulate the expression of pro-apoptotic proteins like p53 and p21, while concurrently reducing the levels of cell cycle-promoting proteins such as cyclin D1 and cyclin E. nih.gov Furthermore, its apoptotic action is mediated by changes in the expression of key players in the caspase cascade, including procaspase-3, -8, and -9, as well as poly (ADP ribose) polymerase (PARP), and members of the Bcl-2 family (Bax and Bcl-2). nih.gov

Studies on other cinnamic acid derivatives have revealed similar pathways. For instance, the cytotoxic effects of cinnamic acid on human melanoma cells have been linked to the induction of DNA damage, leading to the inhibition of DNA synthesis and subsequent apoptosis. nih.gov This process is often accompanied by the activation of executioner caspases, such as caspase-3. nih.gov In colorectal cancer cell lines, synthetic derivatives of cinnamic acid have been shown to induce G1 cell cycle arrest and apoptosis. unimi.it

The induction of apoptosis by these compounds often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. unc.edu The intrinsic pathway is characterized by changes in the mitochondrial membrane potential and the release of cytochrome c, while the extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of an initiator caspase cascade. unc.edu

Table 1: In Vitro Apoptotic Activity of Selected this compound Analogues

Compound/AnalogueCancer Cell LineObserved Apoptotic Mechanisms
Ferulic acidVariousUpregulation of p53 and p21; altered expression of procaspases-3, -8, -9, PARP, Bax, and Bcl-2. nih.gov
Cinnamic acidHuman melanoma (HT-144)DNA damage, inhibition of DNA synthesis, and activation of caspase-3. nih.gov
Synthetic cinnamic acid amidesColorectal cancer (HCT116, SW480, LoVo, HT29)Induction of G1 cell cycle arrest and apoptosis. unimi.it
Ethyl-p-methoxycinnamateCholangiocarcinoma (CL-6)Time- and concentration-dependent induction of apoptosis, confirmed by caspase 3/7 expression. nih.gov

Anti-migratory Potential and Mechanisms in Cellular Models

The ability of cancer cells to migrate is a critical step in metastasis. In vitro studies using cellular models have indicated that analogues of this compound may possess anti-migratory properties.

A synthetic derivative, 2-(3-Methoxyphenyl)-6,7-methylenedioxoquinolin-4-one (MMEQ), has been shown to inhibit the migration and invasion of human bladder cancer cells. nih.gov The mechanism of this inhibition involves the suppression of key signaling molecules such as SOS-1, PKC, ERK, and Rho A, which in turn leads to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cell movement. nih.gov

Other research has pointed to the involvement of the mTOR signaling pathway in cell motility. nih.gov The inhibition of mTOR by certain compounds can lead to a decrease in the activity of small GTPases like RhoA, Rac1, and Cdc42, which are crucial regulators of the cytoskeleton and cell migration. nih.gov The suppression of the AKT/mTOR pathway has also been linked to the inhibition of epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility. mdpi.com

Table 2: In Vitro Anti-migratory Activity of Selected this compound Analogues

Compound/AnalogueCellular ModelObserved Anti-migratory Mechanisms
2-(3-Methoxyphenyl)-6,7-methylenedioxoquinolin-4-one (MMEQ)Human bladder cancer (TSGH8301)Inhibition of SOS-1, PKC, ERK, and Rho A signaling, leading to decreased MMP-2 and MMP-9 activity. nih.gov
Pyrazolopyrimidine derivatives (e.g., X-387)Various cancer cell linesInhibition of mTOR signaling, leading to decreased activity of RhoA, Rac1, and Cdc42. nih.gov
OvalitenoneLung cancer (H460, A549)Suppression of the AKT/mTOR signaling pathway and inhibition of epithelial-to-mesenchymal transition (EMT). mdpi.com

Antimicrobial Action Mechanisms (In Vitro) against Microbial Pathogens

In vitro studies have demonstrated that cinnamic acid and its derivatives, which are structurally related to this compound, exhibit antimicrobial activity against a range of microbial pathogens.

The antimicrobial mechanism of these compounds is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. Another potential mechanism is the interference with essential microbial enzymes. For instance, it has been suggested that cinnamic acids may inhibit benzoate (B1203000) 4-hydroxylase in fungi, an enzyme involved in aromatic detoxification. nih.gov

Studies on ortho- and meta-alkoxyphenylcarbamic acid esters have indicated that their antimicrobial activity is influenced by the position of the alkoxy group, with meta- and para-substituted compounds showing greater activity than ortho-substituted ones, possibly due to steric effects. nih.gov It has also been hypothesized that the carbamate (B1207046) bond in these compounds may be enzymatically cleaved by bacteria, releasing a more active antimicrobial agent. nih.gov

The antimicrobial efficacy can vary depending on the specific derivative and the microbial species. For example, N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have shown significant activity against Staphylococcus and Enterococcus species, with the ability to inhibit biofilm formation. nih.gov

Table 3: In Vitro Antimicrobial Activity of Selected this compound Analogues

Compound/AnalogueMicrobial Pathogen(s)Observed Antimicrobial Mechanisms/Activity
Cinnamic acid derivativesFungiPotential inhibition of benzoate 4-hydroxylase. nih.gov
meta-AlkoxyphenylcarbamatesEscherichia coli, Candida albicansStructure-dependent activity, with potential enzymatic activation. nih.gov
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamidesStaphylococcus spp., Enterococcus spp.Potent inhibition of bacterial growth and biofilm formation. nih.gov

Synthesis and Characterization of Analogues and Derivatives of 3e 4 2 Methoxyphenyl but 3 Enoic Acid

Design and Synthesis of Novel Aryl Butenoic Acid Scaffolds with Modified Aryl or Alkenyl Moieties

The synthesis of novel aryl butenoic acid scaffolds serves as a foundational aspect of medicinal chemistry, enabling the exploration of chemical space around a lead compound. nih.gov Modifications to the aryl and alkenyl moieties of (3E)-4-(2-methoxyphenyl)but-3-enoic acid are key strategies in this process.

Aryl Moiety Modification:

The electronic and steric properties of the phenyl ring can be systematically altered by introducing a variety of substituents. The synthesis of these analogues typically begins with a suitably substituted benzaldehyde (B42025). Common synthetic routes for creating cinnamic acid derivatives, which share the aryl-alkenyl-acid backbone, include several established organic reactions:

Perkin Reaction: This reaction can be employed, though it may not be suitable for aryl aldehydes with electron-donating substituents, as this can lead to lower yields. jocpr.com

Claisen-Schmidt Condensation: A versatile method for forming the α,β-unsaturated carbonyl system, often used for preparing cinnamic acid derivatives in high yields. jocpr.com

Heck Reaction: Palladium-catalyzed coupling of aryl halides with acrylates offers a modern and efficient route to these scaffolds. jocpr.com

Knoevenagel-Doebner Condensation: This reaction, involving an aromatic aldehyde and malonic acid, is another effective method for synthesizing cinnamic acids. researchgate.net

Alkenyl Moiety Modification:

Alterations to the butenoic acid chain can also be achieved through various synthetic approaches. For example, the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoate with different aromatic compounds allows for the synthesis of 4-substituted-3-alkoxy-2-butenoic acid esters. yu.edu.jo This demonstrates a method for introducing both substitution and an alkoxy group onto the butenoic acid backbone. Further modifications could involve changing the length of the alkenyl chain or introducing substituents at different positions to probe their impact on the molecule's conformation and biological activity.

Detailed below are examples of synthetic approaches to modify aryl butenoic acid scaffolds:

Reaction Type Reactants Product Type Key Features
Claisen-Schmidt CondensationAromatic aldehyde, Ketone/Ester with α-hydrogensCinnamic acid derivativeBase-catalyzed condensation.
Perkin ReactionAromatic aldehyde, Acid anhydride (B1165640)α,β-unsaturated carboxylic acidHigh temperatures often required.
Heck ReactionAryl halide, Alkene (e.g., acrylate)Aryl-substituted alkenePalladium-catalyzed cross-coupling.
Knoevenagel-Doebner CondensationAromatic aldehyde, Malonic acidCinnamic acid derivativeOften uses a basic catalyst.

Organotin(IV) Complexes and Other Metal-Organic Derivatives: Synthesis and Coordination Chemistry

The carboxylic acid moiety of this compound provides a versatile coordination site for the formation of metal-organic derivatives. Among these, organotin(IV) complexes have been a subject of significant research interest. bsmiab.org

The synthesis of these complexes typically involves the reaction of the carboxylic acid with an organotin(IV) precursor, such as an organotin(IV) chloride or oxide. bsmiab.orgmdpi.com The resulting complexes exhibit a range of coordination modes and geometries, which are influenced by the nature of the alkyl or aryl groups attached to the tin atom and the stoichiometry of the reaction.

Characterization of these organotin(IV) carboxylates is carried out using a variety of spectroscopic techniques, including:

FT-IR Spectroscopy: The position of the carboxylate stretching frequencies provides information about the coordination mode (monodentate, bidentate, or bridging).

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): These techniques provide detailed information about the structure of the complex in solution. mdpi.com

Single-Crystal X-ray Diffraction: This powerful technique allows for the unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the tin center. nih.gov

The coordination chemistry of these complexes is diverse. For example, diorganotin(IV) compounds can form dimeric or polymeric structures, while triorganotin(IV) derivatives often exist as monomers. bsmiab.org The coordination number of the tin atom can vary, commonly being four, five, or six.

Structure-Activity Relationship (SAR) Studies through Systematic Structural Modification and Activity Profiling

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com For this compound and its analogues, SAR studies involve the systematic modification of the molecule to identify key structural features responsible for its effects. nih.gov

The process of an SAR study typically involves:

Synthesis of a series of analogues: This involves making targeted changes to the parent molecule, such as altering substituents on the aryl ring, modifying the alkenyl linker, or derivatizing the carboxylic acid group. nih.gov

Biological evaluation: The synthesized compounds are then tested in relevant biological assays to determine their activity.

Analysis of the data: The relationship between the structural modifications and the observed biological activity is analyzed to identify trends and key pharmacophoric features.

For cinnamic acid derivatives in general, SAR studies have revealed that the nature and position of substituents on the phenyl ring, the stereochemistry of the double bond, and the presence of the carboxylic acid group are often critical for activity. nih.gov Computational methods, such as molecular docking, can be used in conjunction with experimental data to provide insights into the binding modes of these compounds with their biological targets. nih.gov

Molecular Moiety Types of Modifications Potential Impact on Activity
Aryl RingIntroduction of electron-donating/withdrawing groups, changing substituent position.Alteration of electronic properties, steric hindrance, and binding interactions.
Alkenyl ChainIsomerization (E/Z), saturation, introduction of substituents.Changes in molecular geometry, flexibility, and interaction with target site.
Carboxylic AcidEsterification, amidation, replacement with other acidic groups.Modification of charge, hydrogen bonding capacity, and pharmacokinetic properties.

Synthesis and Properties of Stereoisomers and Diastereomers

The presence of a carbon-carbon double bond in the butenoic acid chain of this compound gives rise to geometric isomerism (E/Z isomerism). The (E)-isomer is typically the more stable and commonly synthesized form. However, the (Z)-isomer can also be prepared, and its distinct spatial arrangement can lead to different physical and biological properties. nih.gov

The synthesis of specific stereoisomers is often a key objective in medicinal chemistry, as different isomers can have vastly different biological activities. For example, the synthesis of (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid has been reported, highlighting that the (Z)-configuration can be achieved and may be important for certain biological applications. researchgate.net

When additional chiral centers are introduced into the molecule, for instance by substitution on the butenoic acid chain, diastereomers can be formed. These diastereomers have different relative configurations and are distinct chemical entities with unique properties. Their synthesis and separation are crucial for a complete understanding of the compound's structure-activity profile.

The characterization of stereoisomers and diastereomers relies on techniques such as:

NMR Spectroscopy: The coupling constants between vinylic protons in ¹H NMR can often distinguish between (E) and (Z) isomers.

X-ray Crystallography: Provides definitive proof of the stereochemistry in the solid state. nih.gov

Chiral Chromatography: Can be used to separate enantiomers and diastereomers.

The table below summarizes the types of isomers relevant to this compound and its derivatives.

Isomer Type Structural Feature Significance
Geometric Isomers (E/Z)Configuration around the C=C double bond.Can lead to significant differences in biological activity and physical properties.
DiastereomersArise when multiple stereocenters are present.Have different physical and chemical properties, allowing for their separation.
EnantiomersNon-superimposable mirror images (if a chiral center is present).Often exhibit different biological activities.

Environmental Fate and Degradation Pathways of 3e 4 2 Methoxyphenyl but 3 Enoic Acid

Biodegradation Mechanisms by Microbial Systems and Enzymes

Microbial degradation is a primary mechanism for the breakdown of aromatic compounds in the environment. nih.gov Bacteria and fungi possess diverse enzymatic systems capable of transforming and mineralizing such molecules. The biodegradation of (3E)-4-(2-methoxyphenyl)but-3-enoic acid is anticipated to proceed through several key enzymatic reactions targeting both the side chain and the aromatic ring.

The degradation of aromatic carboxylic acids by soil bacteria, such as Pseudomonas and Nocardia species, has been well-documented. mdma.ch These microorganisms typically initiate degradation by activating the carboxylic acid group to its coenzyme A (CoA) thioester. Following this activation, the butenoic acid side chain can undergo a process analogous to the β-oxidation of fatty acids. This would involve hydration of the double bond, oxidation to a keto group, and subsequent thiolytic cleavage, shortening the side chain by two carbon atoms.

Concurrently, or as a separate pathway, the aromatic ring is susceptible to microbial attack. A crucial step in the degradation of methoxylated aromatic compounds is demethylation, where monooxygenase enzymes cleave the ether bond, yielding a hydroxylated intermediate and formaldehyde (B43269). The resulting hydroxylated aromatic ring is then a substrate for dioxygenase enzymes, which catalyze the cleavage of the aromatic ring. This ring fission can occur via ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov

Enzyme Class Potential Transformation Substrate Moiety Expected Intermediate Product(s)
Acyl-CoA SynthetaseActivation of the carboxylic acidCarboxylic acid(3E)-4-(2-methoxyphenyl)but-3-enoyl-CoA
Enoyl-CoA HydrataseHydration of the double bondButenoic acid side chain3-hydroxy-4-(2-methoxyphenyl)butanoyl-CoA
DehydrogenaseOxidation of the hydroxyl groupButenoic acid side chain3-keto-4-(2-methoxyphenyl)butanoyl-CoA
ThiolaseCleavage of the carbon chainButenoic acid side chain2-methoxyphenylacetyl-CoA and Acetyl-CoA
MonooxygenaseO-demethylationMethoxyphenyl group(3E)-4-(2-hydroxyphenyl)but-3-enoic acid
DioxygenaseAromatic ring cleavageHydroxylated aromatic ringAliphatic dicarboxylic acids

This table presents hypothetical biodegradation steps for this compound based on established microbial degradation pathways for structurally related compounds.

Chemical Degradation Pathways and Identification of Degradation Products

In addition to biodegradation, this compound can undergo chemical transformations in the environment. These abiotic processes are primarily driven by reactions such as oxidation and hydrolysis.

Oxidative degradation can be initiated by reactive oxygen species (ROS) present in the environment, such as hydroxyl radicals (•OH). nih.gov The double bond in the butenoic acid side chain is a likely site for oxidative attack, which can lead to the formation of epoxides, diols, or even cleavage of the double bond, resulting in the formation of 2-methoxybenzaldehyde (B41997) and glyoxylic acid. The aromatic ring itself can also be hydroxylated by ROS, leading to the formation of various phenolic derivatives.

The methoxy (B1213986) group is also susceptible to chemical oxidation, which could lead to demethylation, forming the corresponding phenolic compound, (3E)-4-(2-hydroxyphenyl)but-3-enoic acid. This process can be a precursor to further oxidation and polymerization reactions.

Hydrolysis is generally not considered a major degradation pathway for the core structure of this compound under typical environmental pH conditions. However, under strongly acidic or basic conditions, which may be found in specific industrial effluents or contaminated sites, hydrolysis of the methoxy group could be accelerated. nih.gov

Degradation Pathway Reactant/Condition Potential Degradation Product(s) Significance
OxidationReactive Oxygen Species (e.g., •OH)2-methoxybenzaldehyde, glyoxylic acid, (3E)-4-(2-hydroxyphenyl)but-3-enoic acidMajor abiotic degradation pathway in sunlit waters and soils.
Acid/Base HydrolysisLow or high pH(3E)-4-(2-hydroxyphenyl)but-3-enoic acidSignificant only in specific, non-neutral pH environments.

This table outlines potential chemical degradation products of this compound based on the reactivity of its functional groups.

Photodegradation and Other Abiotic Environmental Transformation Processes

Photodegradation, the breakdown of compounds by light, is another important abiotic process that can contribute to the transformation of this compound in the environment, particularly in aquatic systems and on soil surfaces. nih.gov The aromatic ring and the conjugated double bond system in the molecule are chromophores that can absorb ultraviolet (UV) radiation from sunlight.

Upon absorption of UV light, the molecule can be excited to a higher energy state, making it more susceptible to reactions. Direct photolysis can lead to isomerization of the double bond (from E to Z configuration), decarboxylation, or cleavage of the molecule. Indirect photolysis can also occur, where other substances in the environment, known as photosensitizers (e.g., humic acids), absorb light and transfer the energy to the target compound, or generate reactive species like singlet oxygen and hydroxyl radicals that then react with it.

The photodegradation of unsaturated carboxylic acids can proceed through various mechanisms, including photooxidation and photoreduction, leading to a variety of transformation products. researchgate.net For this compound, potential photodegradation products could include those resulting from the oxidation of the side chain or the aromatic ring, as well as products of polymerization.

Process Mechanism Potential Transformation(s) Environmental Compartment
Direct PhotolysisAbsorption of UV radiation by the moleculeIsomerization (E/Z), decarboxylation, molecular cleavageSurface waters, soil surfaces
Indirect PhotolysisReaction with photochemically generated reactive speciesOxidation of the double bond and aromatic ringSurface waters, atmospheric aerosols

This table summarizes potential photodegradation processes for this compound.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature0–25°C±15%
Catalyst (Pd(OAc)₂)5–10 mol%±20%
Purification SolventEthyl Acetate/Hexane±10%

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsReference
1H NMRδ 3.85 (s, OCH₃), δ 6.40 (d, J=18 Hz)
HRMS[M]+ Observed: 248.1417
IR1688 cm⁻¹ (C=O)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.